Tetrapropylene glycol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5/c1-9(14)6-15-11(3)8-17-12(4)7-16-10(2)5-13/h9-14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHMSMOUDQXMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC(C)OCC(C)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029324 | |
| Record name | 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
24800-25-7 | |
| Record name | 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24800-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrapropylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024800257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAPROPYLENE GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEW2972NUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Tetrapropylene Glycol
Industrial Production Routes for Propylene (B89431) Glycol Oligomers
The foundational industrial method for producing propylene glycol and its oligomers is the hydration of propylene oxide. This process inherently creates a mixture of products, with Tetrapropylene glycol being one of the higher molecular weight glycols formed.
Hydration of Propylene Oxide for Oligomer Mixtures
The standard commercial route to propylene glycol involves the non-catalytic hydration of propylene oxide (PO) with water at elevated temperatures and pressures. umsystem.edusumitomo-chem.co.jp This reaction proceeds via a series-parallel mechanism where the initially formed monopropylene glycol can further react with additional propylene oxide molecules. researchgate.net This subsequent reaction leads to the formation of dipropylene glycol, which can then react again to form tripropylene (B76144) glycol, and sequentially, this compound and other higher polyglycols. umsystem.eduacs.orgacs.org
Step 1: Propylene Oxide + Water → Monopropylene Glycol (MPG)
Step 2: Monopropylene Glycol + Propylene Oxide → Dipropylene Glycol (DPG)
Step 3: Dipropylene Glycol + Propylene Oxide → Tripropylene Glycol (TPG)
Step 4: Tripropylene Glycol + Propylene Oxide → this compound (Tetra-PG)
Industrially, this process is often conducted in tube reactors at temperatures ranging from 160°C to 220°C and pressures between 15 and 25 bar. sumitomo-chem.co.jpgoogle.com The resulting output is a mixture of these glycols, which must then be separated, typically through distillation, to isolate the desired products. google.com
Optimization of Reaction Conditions for Enhanced this compound Yield and Purity
The distribution of propylene glycol oligomers in the final product mixture is highly dependent on the reaction conditions. To enhance the yield of higher oligomers like this compound, these conditions can be strategically adjusted. The most critical parameter is the molar ratio of propylene oxide to water.
A higher concentration of propylene oxide relative to water favors the formation of higher oligomers. sumitomo-chem.co.jp When the goal is to maximize monopropylene glycol, a large excess of water is used. umsystem.edu Conversely, to increase the yield of TPG and Tetra-PG, the molar ratio of water to PO is reduced. For instance, a patented method demonstrates that decreasing the water-to-PO molar ratio from 3:1 to 1:1 significantly shifts the product balance, drastically reducing MPG and increasing the proportion of TPG and heavier components to over 37%. google.com
Temperature and pressure also play a significant role. Higher reaction temperatures can influence the rate of oligomerization. One study details a process where a 1:1 molar ratio of water to propylene oxide at 180°C and 1.5 MPa for 15 hours resulted in a product mixture where tripropylene glycol and heavier components constituted a major fraction (43.6% and 37.06%, respectively). google.com
The following table, derived from patent data, illustrates the impact of reaction conditions on the product distribution. google.com
| Water:PO Molar Ratio | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Product Distribution (Weight Ratio) |
|---|---|---|---|---|
| 3:1 | 130 | 1.0 | 7 | MPG: 50.28, DPG: 16.96, TPG: 2.74, Heavy Components: 0 |
| 1:1 | 180 | 1.5 | 15 | MPG: 0.3, DPG: 11, TPG: 43.6, Heavy Components: 37.06 |
Catalytic Approaches for Selective this compound Synthesis
While non-catalytic hydration is a common industrial method, catalytic approaches offer pathways to control the selectivity towards specific glycol oligomers. The development of catalysts that can manage the sequential addition of propylene oxide is key to targeting a desired glycol, or in some cases, suppressing the formation of heavier products like this compound.
Niobium-Based Catalysis in Oligomer Production
Niobium-based materials have emerged as highly effective catalysts for producing propylene glycol oligomers. Research by Sumitomo Chemical led to the development of a high-performance niobium catalyst with high activity and selectivity for manufacturing DPG and TPG from propylene oxide and water. sumitomo-chem.co.jpsumitomo-chem.co.jp A surprising and significant characteristic of this niobium catalyst is its ability to prevent the formation of heavier products. sumitomo-chem.co.jp Even when reaction temperatures were increased to 200°C, the catalyst did not promote an increase in the production of heavy compounds like this compound, maintaining high selectivity for DPG and TPG. sumitomo-chem.co.jpsumitomo-chem.co.jp This suggests the catalyst actively suppresses the further reaction of TPG with propylene oxide, which would otherwise lead to Tetra-PG. sumitomo-chem.co.jp
The following data shows the product selectivity using a niobium catalyst at different temperatures, indicating very low formation of Tetra-PG.
| Temperature (°C) | DPG Selectivity (%) | TPG Selectivity (%) | Tetra-PG Selectivity (%) |
|---|---|---|---|
| 120 | ~60 | ~35 | <5 |
| 180 | ~60 | ~35 | <5 |
| 200 | ~60 | ~35 | <5 |
Tantalum Oxide Catalysts for Glycol Selectivity
Tantalum, which is in the same group in the periodic table as niobium, has also been identified as a promising catalyst for glycol synthesis. sumitomo-chem.co.jp Studies have shown that tantalum oxide exhibits high selectivity in the hydration of propylene oxide. sumitomo-chem.co.jp While detailed research often focuses on niobium, tantalum oxides are recognized for their similar catalytic properties, which are beneficial for controlling glycol selectivity. sumitomo-chem.co.jpresearchgate.net Their application in this context is part of a broader strategy to use specific metal oxides to direct the reaction toward desired oligomers.
Development of Water-Tolerant Acid Catalysts for Specific Oligomer Formation
A key challenge in the catalytic hydration of propylene oxide is that the reaction takes place in an aqueous environment. Therefore, the development of water-tolerant acid catalysts is crucial for achieving specific oligomer formation. The mechanism of action for selective catalysts like niobic acid involves leveraging the different properties of the reactants and products. sumitomo-chem.co.jp
The strategy is to use a catalyst that promotes reactions between hydrophilic compounds (like water and MPG) and propylene oxide, while simultaneously preventing reactions between the more hydrophobic, higher-weight oligomers (like TPG) and propylene oxide. sumitomo-chem.co.jp Niobic acid functions as a strong, water-tolerant acid catalyst that exhibits this desired characteristic. It is thought to have a hydrophilic surface that readily interacts with water and lower glycols but repels the more hydrophobic TPG, thus inhibiting the subsequent reaction that forms this compound. sumitomo-chem.co.jp This approach allows for the targeted production of DPG and TPG while minimizing the yield of heavier, often undesirable byproducts. The development of such catalysts, including metal triflates which also show water-tolerant Lewis acid properties, is an active area of research for producing specific oligomers. google.com
Sustainable Production of Propylene Glycol Oligomers from Renewable Feedstocks
The shift towards a bio-based economy has spurred research into sustainable routes for producing valuable chemicals like propylene glycol (PG) and its oligomers, including this compound. A key strategy involves utilizing glycerol (B35011), a readily available and low-cost byproduct of the biodiesel and oleochemical industries. sci-hub.sesci-hub.semdpi.com
Catalytic Hydrogenolysis of Glycerol as a Precursor for Propylene Glycol and its Oligomers
The conversion of glycerol to propylene glycol is a promising technology for transforming biomass into essential chemicals. frontiersin.orgnih.gov This process, known as catalytic hydrogenolysis, is an attractive alternative to conventional petroleum-based production. nih.gov The reaction typically proceeds through a dehydration-hydrogenation mechanism. mdpi.commdpi.com First, glycerol is dehydrated to an intermediate, most commonly acetol. Subsequently, the acetol is hydrogenated to form 1,2-propanediol (propylene glycol). mdpi.commdpi.com
Various heterogeneous catalysts have been investigated to optimize this process, including those based on copper (Cu), nickel (Ni), ruthenium (Ru), palladium (Pd), and platinum (Pt). mdpi.com Commercial processes often utilize copper-chromite catalysts. mdpi.com Research has shown that mixed-metal oxide catalysts derived from hydrotalcite, such as Cu/Zn/Al, are highly effective. researchgate.net In one study, optimizing reaction parameters with a Cu/Zn/Al catalyst resulted in a glycerol conversion of 52% with a high selectivity of 93-94% towards propylene glycol. researchgate.net
The production of propylene glycol via hydration of propylene oxide (PO) can also yield dipropylene glycol (DPG), tripropylene glycol (TPG), and this compound (tetra-PG) as byproducts. sumitomo-chem.co.jp The conditions for hydrogenolysis can be demanding, often requiring elevated temperatures and hydrogen pressures (e.g., 230°C and 3.5-4 MPa). frontiersin.orgnih.gov An alternative, more energy-efficient approach is catalytic transfer hydrogenolysis (CTH), which operates under less harsh conditions. frontiersin.orgnih.gov
Interactive Table: Catalysts and Conditions for Glycerol Hydrogenolysis
| Catalyst System | Typical Intermediate | Key Findings | Reference |
|---|---|---|---|
| Copper-Chromite | Acetol | Used in commercial processes for converting glycerol to 1,2-propanediol. | mdpi.com |
| Cu/Zn/Al (Hydrotalcite-derived) | Acetol | Achieved 52% glycerol conversion and 93-94% selectivity to propylene glycol under optimized conditions. | researchgate.net |
| Rh/C + H₂WO₄ | Not specified | Enabled the production of glycols from glycerol. | mdpi.com |
| Cu/Cr₂O₄ | Acetol | Confirmed the mechanism of glycerol dehydration to acetol followed by hydrogenation to 1,2-PG. | mdpi.com |
Life Cycle Assessment of Renewable Production Pathways and Environmental Impact Reduction
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with a product throughout its life cycle. nih.gov Multiple "cradle-to-gate" LCA studies, which assess the impact from resource extraction to the factory gate, have been conducted on renewable propylene glycol. sci-hub.sesci-hub.se
These assessments demonstrate significant environmental benefits of switching from traditional petrochemical routes to renewable, glycerol-based production. sci-hub.se Key findings indicate a reduction in climate change impact, measured in CO₂ equivalents, of between 40% and 60%. sci-hub.sesci-hub.seresearchgate.net This reduction is largely attributed to the use of a bio-based feedstock. renewable-carbon.eu However, this shift introduces a "shift of burden," where the environmental impact moves towards agriculture-related indicators. sci-hub.sesci-hub.se For instance, in PG production from glycerol derived from biodiesel and oleochemicals, feedstock production accounts for 73% and 59% of the climate change impact, respectively. sci-hub.seresearchgate.net
Further improvements can be made to the renewable pathway. Implementing on-site combined heat and power (CHP) systems for steam and electricity can reduce the emitted CO₂ equivalents by 36% to 38%. nih.gov Another advanced process, Avantium's Ray Technology™, uses sucrose (B13894) from sugar beets as a feedstock and has shown a potential greenhouse gas (GHG) emission reduction of up to 81% compared to incumbent technologies. renewable-carbon.eu This process also demonstrates significantly lower non-renewable primary energy demand and reduced water usage. renewable-carbon.eu
Interactive Table: Environmental Impact Comparison of Propylene Glycol Production Routes
| Production Pathway | Key Feedstock | GHG Emission Reduction vs. Petrochemical | Primary Energy Demand | Water Use | Reference |
|---|---|---|---|---|---|
| Petrochemical | Propylene | Baseline | Baseline | Baseline | sci-hub.se |
| Renewable (Glycerol) | Glycerol | 40% - 60% | Not specified | Not specified | sci-hub.sesci-hub.senih.gov |
| Renewable (Sucrose - Ray Technology™) | Sucrose | Up to 81% | -41% to -82% vs. alternatives | -13% to -99% vs. alternatives | renewable-carbon.eu |
Derivatization and Functionalization Strategies for this compound
This compound serves as a polyol, a molecule with multiple hydroxyl (-OH) functional groups, making it a versatile building block for synthesizing more complex polymers. ontosight.ai Derivatization and functionalization reactions target these hydroxyl groups to create new molecules with tailored properties.
Esterification Reactions for Polyol Derivatization
Esterification is a common method for derivatizing polyols like this compound. Propylene glycol esters are mixtures of mono- and diesters formed from the reaction of propylene glycol with fatty acids. fao.org These reactions can be achieved either through direct esterification with fatty acids or by transesterification with fats or oils. fao.org
For example, tripropylene glycol (TPG) is reacted with acrylic acid to form tripropylene glycol diacrylate, a component used in resins that are cured by ultraviolet (UV) or electron beam (EB) radiation. sumitomo-chem.co.jp The reaction of propylene glycol with oleic acid chloride can produce propylene glycol dioleate. cir-safety.org Catalysts are often employed to facilitate these reactions. Potassium hydroxide (B78521) is a preferred catalyst for reacting propylene oxide with fatty acids to produce monoesters. google.com In other systems, acid catalysts such as para-toluenesulfonic acid are used, often in the presence of an inert azeotroping solvent to manage the water produced during the reaction. google.com
Interactive Table: Examples of Esterification Reactions for Glycol Derivatization
| Glycol Reactant | Co-reactant | Catalyst | Product Example | Application | Reference |
|---|---|---|---|---|---|
| Tripropylene Glycol | Acrylic Acid | Not specified | Tripropylene Glycol Diacrylate | UV/EB cured resins | sumitomo-chem.co.jp |
| Propylene Glycol | Fatty Acid | Potassium Hydroxide | Propylene Glycol Monoester | Food emulsifiers | google.com |
| Propylene Glycol Monomethyl Ether | Acetic Acid | Para-toluenesulfonic acid | Propylene Glycol Monomethyl Ether Acetate | Solvents for inks and coatings | google.com |
| Propylene Glycol | Oleic Acid Chloride | Not specified | Propylene Glycol Dioleate | Not specified | cir-safety.org |
Synthesis of Silyl-Terminated Polyethers via Oligomer Chain Extension
A significant application of polypropylene (B1209903) glycol oligomers is in the synthesis of silyl-terminated polyethers (STPEs), which are used as base polymers in high-performance sealants and adhesives. mdpi.comscirp.org These hybrid materials combine the properties of polyethers and silicones. scirp.org The synthesis involves extending the polyether chain and then "capping" the ends with a reactive alkoxysilane group.
One common industrial method involves reacting a polyol with an excess of a diisocyanate to form a polyurethane prepolymer with reactive isocyanate end groups. scirp.org These groups are then capped with an aminosilane, such as 3-isocyanatopropyltrimethoxysilane, to yield the final silyl-terminated polymer. mdpi.comscirp.org
To avoid the use of isocyanate compounds, which raises environmental concerns, alternative methods have been developed. patsnap.comgoogle.com One such strategy uses a double metal cyanide (DMC) catalyst to polymerize propylene oxide from an initiator. patsnap.comgoogle.com The resulting polyether is then reacted with a silane (B1218182) containing an epoxy group, such as γ-glycidyl etheroxypropylmethyl dimethoxysilane. patsnap.com The DMC catalyst facilitates a ring-opening addition reaction of the epoxy group onto the terminal end of the polyether chain, creating the silyl-terminated product in a two-step, isocyanate-free process. patsnap.comgoogle.com
Interactive Table: Strategies for Synthesizing Silyl-Terminated Polyethers
| Synthesis Strategy | Key Reagents | Key Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Isocyanate Route | Polyol, Diisocyanate, Aminosilane | Isocyanate-terminated polyurethane prepolymer | Silyl-terminated polyurethane (SPUR) | mdpi.comscirp.org |
| Isocyanate-Free (DMC/Epoxy) Route | Propylene Oxide, Initiator, DMC Catalyst, Epoxy-functional Silane | Polyether with active terminal oxygen atoms | Silyl-terminated polyether (STPE) | patsnap.comgoogle.com |
| Click Reaction Route | Polypropylene Glycol, Hydroxy-silane coupling agent | NCO-terminated silane | Silane-modified polyether (STPE) | researchgate.net |
Advanced Characterization and Analytical Techniques for Tetrapropylene Glycol
Chromatographic Methods for Tetrapropylene Glycol Analysis
Chromatography is the principal methodology for the separation and analysis of TPG. The choice between gas and liquid chromatography depends on the volatility of the analyte and the specific requirements of the analysis, such as isomer separation or trace quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis of this compound
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like TPG, often following a derivatization step to increase volatility. cdc.gov
Qualitative Analysis For qualitative identification, the mass spectrometer separates ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. In electron ionization (EI) mode, TPG molecules are fragmented in a reproducible pattern. While standard 70 eV EI mass spectra of PPG oligomers tend to produce only low-molecular-weight fragment ions (such as m/z 59, 117, 175, and 233) corresponding to repeating propylene (B89431) oxide subunits, they often lack a distinct molecular ion (M+), which complicates identification. nih.govresearchgate.net Lowering the ionization voltage can sometimes preserve more abundant high-mass ions, aiding in oligomer identification. researchgate.net Chemical ionization (CI) is a softer ionization technique that is more likely to produce a protonated molecule [M+H]+, making it easier to determine the molecular weight of the specific TPG isomer. researchgate.net
Quantitative Analysis For quantitative analysis, the GC-MS system is typically operated in selected ion monitoring (SIM) mode, where the detector focuses on specific fragment ions characteristic of TPG. This enhances sensitivity and reduces matrix interference. Accurate quantification relies on the creation of a calibration curve using certified standards of TPG. The peak area of the analyte is plotted against its concentration to establish a linear relationship. To correct for variations in injection volume and potential sample loss during preparation, an internal standard is often added to both the calibration standards and the unknown samples. cdc.gov The ratio of the analyte peak area to the internal standard peak area is then used for quantification. Silylation is a common derivatization technique used for glycols prior to GC-MS analysis. tandfonline.comchromforum.org
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Column | DB-5MS (5% phenyl-95% methylsiloxane), 30 m x 0.25 mm i.d. | Provides separation based on boiling point and polarity. A non-polar column can reduce peak tailing for hydroxyl-containing compounds. | oup.comsigmaaldrich.com |
| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) | EI provides characteristic fragmentation for library matching. CI is a softer technique that helps determine molecular weight. | researchgate.net |
| Detection Mode | Scan Mode (Qualitative) or Selected Ion Monitoring (SIM) (Quantitative) | Scan mode acquires a full mass spectrum. SIM mode increases sensitivity by monitoring specific ions. | oup.com |
| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability of the glycols, improving chromatographic peak shape. | tandfonline.comchromforum.org |
Capillary Gas Chromatography for Purity Profiling and Isomer Separation of Glycol Oligomers
Capillary GC is the preferred method for high-resolution separations, making it ideal for assessing the purity of TPG and separating its various isomers. This compound is an oligomer of propylene glycol and can exist as a complex mixture of positional isomers and stereoisomers, depending on the polymerization process. nasa.gov
The choice of the capillary column's stationary phase is critical. sigmaaldrich.com
Polar Columns : Columns with a polar stationary phase, such as modified polyethylene (B3416737) glycol (e.g., Carbowax), are a traditional choice for separating polar compounds like glycols. These phases provide good retention and selectivity for separating TPG from other PPG oligomers (e.g., tripropylene (B76144) glycol, pentapropylene glycol). nasa.govscribd.com However, the strong interactions between the hydroxyl groups of the glycols and the stationary phase can lead to peak tailing. Some polar columns incorporate acidic functional groups to act as tailing inhibitors. sigmaaldrich.com
Non-Polar Columns : Columns with a non-polar stationary phase, like poly(dimethylsiloxane), interact less strongly with the polar hydroxyl groups. This can reduce peak tailing but may also result in less retention and potentially insufficient separation of closely related isomers. sigmaaldrich.com
A study on dipropylene glycol, the next lower homolog of TPG, successfully used capillary columns with Carbowax stationary phases to separate its three positional isomers and the diastereomers of one of the isomers. nasa.gov This demonstrates the capability of capillary GC to resolve the complex mixtures characteristic of glycol oligomers, which is directly applicable to the purity and isomer profiling of TPG.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection for Polypropylene (B1209903) Glycol Oligomers
High-performance liquid chromatography (HPLC) is a versatile technique for analyzing PPG oligomers, including TPG, particularly for samples that are non-volatile or thermally unstable. Reversed-phase HPLC is the most common mode used for this purpose. upce.cz
Since simple glycols like TPG lack a strong chromophore, direct UV detection is often insensitive. acs.org To overcome this, several strategies are employed:
Derivatization with UV-Active Reagents : Before HPLC analysis, TPG can be derivatized with a reagent that attaches a UV-absorbing molecule to its hydroxyl end-groups. Benzoyl chloride is one such reagent that allows for sensitive UV detection. upce.cznih.gov Another approach involves derivatization with reagents like phenyl isocyanate or 1-naphthyl isocyanate, enabling either UV or fluorescence detection, which can offer even greater sensitivity. nih.gov
Refractive Index (RI) Detection : An RI detector can be used for the analysis of underivatized glycols. semanticscholar.org This detector is near-universal but offers limited sensitivity and is incompatible with gradient elution, which is often necessary to separate a wide range of oligomers.
Mass Spectrometry (MS) Detection : Coupling HPLC with a mass spectrometer, particularly one with an electrospray ionization (ESI) source, provides a highly sensitive and selective detection method. upce.cznih.gov ESI-MS can detect protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+. nih.gov This allows for the determination of the molecular weight of each eluting oligomer. Tandem MS (MS/MS) can provide further structural information through collision-induced dissociation, which generates characteristic fragment ions. nih.govtees.ac.uk
| Detector | Principle | Advantages | Limitations | Reference |
|---|---|---|---|---|
| UV-Vis | Measures absorbance of UV-Vis light by chromophores. | Good sensitivity and linearity with derivatization. | Requires analyte to have a chromophore or be derivatized. | upce.czacs.org |
| Fluorescence (FLD) | Measures emission of light from fluorescent compounds. | High sensitivity and selectivity. | Requires analyte to be fluorescent or derivatized with a fluorescent tag. | nih.govnih.gov |
| Refractive Index (RI) | Measures the change in refractive index of the eluent. | Universal detection for underivatized glycols. | Low sensitivity, not compatible with gradient elution. | semanticscholar.orgthermofisher.com |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and selectivity, provides molecular weight and structural information. | Higher cost and complexity. | nih.govupce.cz |
Sample Preparation and Derivatization Strategies for Spectroscopic and Chromatographic Analysis of Glycols
Effective sample preparation is crucial for accurate and reliable analysis of TPG. This typically involves isolating the analyte from the sample matrix and chemically modifying it (derivatization) to improve its analytical properties.
Derivatization Procedures for Enhanced Detection and Quantification of Glycols
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical method. For glycols like TPG, derivatization of their terminal hydroxyl groups is performed for several key reasons:
Improved GC Performance : To increase the volatility and thermal stability of the glycol, preventing decomposition in the hot GC injector and improving peak shape. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used for this purpose, converting the polar -OH groups into less polar trimethylsilyl (B98337) ethers. tandfonline.comchromforum.orgoup.com
Enhanced HPLC Detection : To attach a chromophore or fluorophore to the glycol molecule, enabling sensitive detection by UV-Vis or fluorescence detectors. Reagents like benzoyl chloride, p-toluenesulfonyl isocyanate, phenyl isocyanate, and 1-naphthyl isocyanate are used to create derivatives with strong UV absorbance or fluorescence. upce.czacs.orgnih.gov
Improved MS Signal : Derivatization increases the molecular mass of the analyte, which can shift the resulting ions to a higher m/z range in the mass spectrum where background noise is often lower, thereby improving the signal-to-noise ratio. acs.org
The choice of derivatizing reagent depends on the analytical technique and the specific functional groups of the analyte. gcms.czfujifilm.com For TPG, the targets are the two terminal hydroxyl groups.
Extraction Techniques for Glycol Isolation from Diverse Matrices
Isolating TPG from complex matrices such as environmental water, industrial products, or biological fluids is a critical first step before analysis. The high polarity and water solubility of glycols can make this challenging. upce.czsigmaaldrich.com
Liquid-Liquid Extraction (LLE) : This classic technique separates compounds based on their relative solubilities in two immiscible liquids. For PPGs in aqueous samples, LLE with a solvent like chloroform (B151607) has been shown to be effective. nih.govresearchgate.net Derivatization can also facilitate LLE; for example, after derivatizing glycols with benzoyl chloride to make them less polar, they can be efficiently extracted from the aqueous reaction mixture into a nonpolar solvent like pentane. upce.cz
Solid-Phase Extraction (SPE) : SPE uses a solid sorbent material packed in a cartridge to selectively adsorb the analyte from a liquid sample. While traditional reversed-phase sorbents like C18 are often ineffective for retaining highly polar glycols from water, specialized sorbents like graphitized carbon have shown success. nih.govsigmaaldrich.com The analyte is loaded onto the cartridge, interfering substances are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. sigmaaldrich.com
Protein Precipitation : For biological samples like serum or blood, proteins can interfere with analysis. A common preliminary step is to precipitate the proteins by adding a solvent such as acetonitrile. After centrifugation, the supernatant containing the glycols can be collected for further processing, such as derivatization and LLE. oup.com
Spectroscopic Investigations for Elucdating this compound Structure and Conformation
Spectroscopic techniques are indispensable in modern chemistry for the detailed structural and conformational analysis of molecules. In the case of this compound, a combination of infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy provides a comprehensive understanding of its molecular architecture.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its polyether and alcohol functionalities. A prominent broad band is observed in the region of 3400 cm⁻¹, which is indicative of the O-H stretching vibrations of the terminal hydroxyl groups. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed in the 2850-3000 cm⁻¹ region. Furthermore, a strong absorption band around 1100 cm⁻¹ corresponds to the C-O stretching of the ether linkages, a signature feature of the polypropylene glycol backbone.
Table 1: Interactive IR Spectrum Data for this compound
| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |
| ~3400 | Broad | O-H Stretch (Alcohol) |
| 2850-3000 | Strong | C-H Stretch (Alkane) |
| ~1100 | Strong | C-O Stretch (Ether) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. In electrospray ionization (ESI) mass spectrometry, this compound is typically observed as protonated or sodiated adducts. The high-resolution mass spectrum provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) | m/z (Calculated) |
| [M+H]⁺ | 251.1853 | 251.1853 |
| [M+Na]⁺ | 273.1672 | 273.1672 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide extensive information about the connectivity and chemical environment of the atoms in this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is complex due to the presence of multiple, chemically similar repeating units. However, distinct signals can be assigned to the protons of the methyl, methylene, and methine groups along the polyether chain, as well as the terminal hydroxyl groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms. The methyl protons typically appear as doublets, coupled to the neighboring methine protons. The methylene and methine protons exhibit more complex splitting patterns due to coupling with adjacent protons. The hydroxyl protons often appear as broad singlets, and their chemical shift can be concentration and solvent dependent.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ | 1.1 - 1.2 | Doublet |
| CH₂ | 3.3 - 3.7 | Multiplet |
| CH | 3.7 - 4.0 | Multiplet |
| OH | Variable | Broad Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. Separate signals are observed for the methyl, methylene, and methine carbons. The chemical shifts of these carbons are characteristic of a polyether structure.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| CH₃ | ~17 |
| CH₂ | ~73 - 75 |
| CH | ~75 - 77 |
Conformational Analysis
The conformational flexibility of this compound arises from the rotation around the numerous C-C and C-O single bonds in its backbone. While detailed experimental conformational analysis of this compound itself is not extensively reported, studies on related glycols and polypropylene glycols suggest a complex conformational landscape. The molecule is expected to exist as a mixture of different conformers in solution, with the relative populations of these conformers being influenced by factors such as solvent polarity and temperature. Intramolecular hydrogen bonding between the terminal hydroxyl group and an ether oxygen atom in the chain can play a role in stabilizing certain conformations. Computational modeling and advanced NMR techniques, such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, would be required to gain a more detailed understanding of the preferred conformations of this compound in solution.
Thermodynamic and Transport Property Research on Tetrapropylene Glycol
Vapor-Liquid Equilibrium Studies of Tetrapropylene Glycol Systems
Vapor-liquid equilibrium (VLE) data are fundamental for the design of distillation columns used to separate mixtures of propylene (B89431) glycols. acs.orgresearchgate.net
Experimental VLE data have been determined for several key binary systems involving this compound using a static apparatus. acs.orgresearchgate.net In these experiments, the vapor pressure of mixtures with varying compositions is measured across a range of temperatures. acs.org
One study focused on binary systems of TePG with other propylene glycols. VLE data were measured in a temperature range of 350.15 K to 510.15 K and at pressures up to 34.374 kPa. researchgate.net Another investigation measured VLE data for the water and this compound binary system over a temperature range of 295.15 K to 460.15 K, with pressures reaching up to 34.529 kPa. acs.org The this compound used in these studies was separated from a mixture of higher propylene glycols. acs.org
The table below summarizes the binary systems for which experimental VLE data have been reported.
To make the experimental VLE data useful for engineering applications, it is correlated with thermodynamic models. researchgate.netresearchgate.net The Non-Random Two-Liquid (NRTL) model has been successfully used for this purpose for binary systems containing this compound. acs.orgresearchgate.netresearchgate.net The NRTL model is an activity coefficient model based on the concept of local composition, which accounts for differences in molecular size and intermolecular forces. youtube.com
By regressing the experimental data, binary interaction parameters specific to each mixture can be obtained. researchgate.net These parameters are essential for process simulation software. acs.org For the studied systems involving TePG with water and other propylene glycols, the NRTL model showed good agreement with the experimental data, with a reported maximum deviation in composition of 3% for the water + TePG system. acs.orgresearchgate.net
Transport Property Measurements for this compound
Transport properties like viscosity and surface tension are critical for equipment design and process modeling. acs.org
The dynamic viscosity of pure this compound has been experimentally determined over a temperature range of 288.15 K to 393.15 K. acs.orgresearchgate.net These measurements were performed using Ubbelohde-type capillary viscometers. acs.org The kinematic viscosity was first measured, and then the dynamic viscosity was calculated by multiplying the kinematic viscosity by the experimentally measured density of the liquid. acs.org The relative standard uncertainty for the dynamic viscosity measurements was reported as 0.01. acs.org
The experimental data show that, like other propylene glycols, the viscosity of this compound decreases as the temperature increases. acs.org
Table 2: Experimental Dynamic Viscosity of this compound
The surface tension of this compound has been measured across a temperature range of 298.15 K to 468.15 K using the drop method with a Traube stalagmometer. acs.orgresearchgate.net Surface tension is an important property when considering the wetting or penetrating ability of a liquid. acs.org The variation of surface tension with temperature was found to be nearly linear over the measured range. acs.org The experimental results indicate that the surface tension of this compound decreases with increasing temperature. acs.org
Table 3: Experimental Surface Tension of this compound
Heat Capacity and Related Thermophysical Properties of this compound in Different States
However, other key thermophysical properties have been experimentally determined. The liquid density of this compound was measured over a temperature range from 298.15 K to 443.15 K. acs.orgresearchgate.net The data shows that the density of this compound decreases as the temperature increases, which is a typical behavior for liquids. acs.org
Table 4: Experimental Liquid Density of this compound
Computational Chemistry and Molecular Modeling of Tetrapropylene Glycol Systems
Molecular Dynamics (MD) Simulations of Tetrapropylene Glycol and Related Oligomers
Molecular dynamics (MD) simulations are a cornerstone of computational studies on oligoglycols, enabling the examination of their behavior in various environments. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles over time, revealing detailed information about intermolecular interactions and dynamic processes.
In aqueous solutions, the interactions between glycol oligomers and water molecules are critical in determining the mixture's properties. MD simulations have been employed to study the micro-solvation shell of solutes in propylene (B89431) glycol (PG)/water binary mixtures. These studies reveal that the water microstructure around a solute plays a pivotal role in its solubility.
Simulations of various compositions of PG/water mixtures have shown that at high PG concentrations, water tends to form clusters and extended chain-like networks that percolate through the PG matrix. This leads to a more ordered water microstructure around a solute molecule compared to mixtures with lower PG content. This increased ordering and the resulting restricted mobility of water in the micro-solvation shell are correlated with a slower structural relaxation, which can facilitate the dissolution of nonpolar molecules. The translational and rotational mobility of water molecules within the micro-solvation shell is hindered at high propylene glycol concentrations and becomes more relaxed as the proportion of water increases.
Hydrogen bonds are crucial non-covalent interactions that significantly influence the structure and properties of oligoglycols. MD simulations allow for a detailed analysis of the hydrogen-bonding network, including its dynamics and the lifetime of individual hydrogen bonds.
The following table summarizes the types of hydrogen bonding interactions possible in oligoglycols:
| Interaction Type | Description |
|---|---|
| Intramolecular OH-OH | Hydrogen bond between the terminal hydroxyl groups of the same molecule. |
| Intramolecular OH-OE | Hydrogen bond between a terminal hydroxyl group and an ether oxygen within the same molecule. |
| Intermolecular OH-OH | Hydrogen bond between the terminal hydroxyl groups of two different molecules. |
| Intermolecular OH-OE | Hydrogen bond between a terminal hydroxyl group of one molecule and an ether oxygen of another molecule. |
MD simulations, when combined with accurate force fields, can predict various thermophysical properties of oligoglycols. Force fields are sets of parameters that describe the potential energy of a system of particles. The General AMBER Force Field (GAFF) is one such force field that has been successfully used to simulate polyethylene (B3416737) glycol (PEG) oligomers, which are structurally similar to polypropylene (B1209903) glycols.
Simulations using GAFF have shown excellent agreement with experimental data for properties such as density and self-diffusion coefficients. For instance, for a PEG tetramer, the GAFF force field has been able to reproduce experimental data for density and diffusion coefficient within 5% accuracy. The accuracy of these predictions is highly dependent on the parameters within the force field, including partial charge distributions and dihedral angles, which significantly impact the structural behavior of the oligomers. The ability to accurately predict these properties is crucial for the application of these compounds in various industrial and biomedical fields.
The table below shows a comparison of simulated and experimental thermophysical properties for a polyethylene glycol tetramer using the GAFF force field at 328 K.
| Property | Simulated Value (GAFF) | Experimental Value | Deviation |
|---|---|---|---|
| Density (g/cm³) | 1.06 | 1.11 | ~5% |
| Diffusion Coefficient (10⁻¹⁰ m²/s) | 1.5 | 1.57 | ~5% |
Quantum Chemical Calculations for this compound Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, geometry, and reactivity of molecules like this compound. These methods solve the Schrödinger equation for a given molecule, yielding information about electron distribution and molecular orbitals.
DFT simulations can be used to optimize the geometry of this compound and its oligomers, providing accurate bond lengths, bond angles, and dihedral angles. Such calculations are also instrumental in determining the electronic properties, which can help in understanding the molecule's reactivity. For instance, by analyzing the global and local reactivity descriptors, it is possible to predict how the molecule will interact with other chemical species. In the context of polypropylenes, DFT has been used to study the interaction of monomers with catalysts, revealing that certain parts of the molecule may act as electron donors while others act as electron acceptors, guiding the mechanism of polymerization and interaction with other substances.
Quantitative Structure-Property Relationship (QSPR) Modeling for Oligomeric Propylene Glycols
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their macroscopic properties. These models are built on the principle that the properties of a chemical compound are determined by its molecular structure.
For oligomeric propylene glycols, QSPR models can be developed to predict a wide range of physicochemical properties, such as boiling point, density, viscosity, and glass transition temperature. The process involves calculating a set of molecular descriptors that numerically represent the structural characteristics of the oligomers. These descriptors can be constitutional (e.g., molecular weight), topological (describing atomic connectivity), or quantum chemical in nature.
Once a diverse set of descriptors is generated, statistical methods like Multiple Linear Regression (MLR), often coupled with descriptor selection techniques like Genetic Algorithms (GA), are used to build a mathematical model that links a subset of these descriptors to the property of interest. Such models, once validated, can be used to predict the properties of new or untested oligomers, which can accelerate the design and screening of materials with desired characteristics.
Application Oriented Research of Tetrapropylene Glycol
Tetrapropylene Glycol in Polymer and Materials Science Research
Research into this compound's role in polymer and materials science has highlighted its utility as a foundational component in various systems, influencing the ultimate properties of the resulting materials.
Role as an Initiator in Urethane Polyol Synthesis
In the synthesis of polyether polyols, which are critical precursors for polyurethanes, an initiator molecule is required to begin the polymerization of alkylene oxides like propylene (B89431) oxide. google.com Glycols are commonly used as initiators because they possess active hydrogen atoms in their hydroxyl (-OH) groups. google.com this compound, with its two hydroxyl groups, can function as a bifunctional initiator.
The synthesis process begins when the hydroxyl groups of this compound react with an alkylene oxide (e.g., propylene oxide) under catalytic conditions. This opens the epoxide ring of the alkylene oxide and starts the growth of a polyether chain from the initiator molecule. The length and molecular weight of the resulting polyether polyol are controlled by the ratio of alkylene oxide to the initiator. google.com Because this compound is a longer-chain molecule compared to initiators like mono-propylene glycol or diethylene glycol, its use results in polyols with a more significant inherent polyether block, which can influence the final properties of the polyurethane it is used to create. researchgate.net
Integration into Polyurethane Foam Systems and Their Performance Characteristics
Polyurethane (PU) foams are produced by reacting polyols with polyisocyanates. sanyo-chemical-solutions.com The characteristics of the polyol component, such as its molecular weight, functionality (the number of hydroxyl groups), and chemical structure, are primary determinants of the foam's final properties. uos.ac.krdntb.gov.ua
When polyols derived from a this compound initiator are integrated into PU foam formulations, they influence the material's performance. The relatively long and flexible chain of the this compound unit contributes to the soft segment of the polyurethane matrix. sanyo-chemical-solutions.com This typically results in:
Increased Flexibility and Elongation: The inherent flexibility of the polyether chains originating from the this compound initiator can enhance the foam's elasticity and elongation at break.
Modified Cell Morphology: The choice of polyol can affect the foam's cell structure, including cell size and the ratio of open to closed cells. uos.ac.krdntb.gov.ua This, in turn, impacts physical properties such as density, air flow resistance, and acoustic absorption. uos.ac.krdntb.gov.ua
Impact on Mechanical Properties: While contributing to flexibility, the use of a lower-functionality diol like this compound as an initiator means fewer cross-linking sites compared to higher-functionality initiators (like glycerin). This can lead to foams with lower compressive strength but higher resilience. mostwiedzy.pl
The following table illustrates how the choice of polyol initiator can theoretically influence foam characteristics.
| Initiator | Initiator Chain Length | Functionality | Expected Impact on PU Foam Properties |
| Ethylene (B1197577) Glycol | Short | 2 | Higher rigidity, potentially more brittle |
| This compound | Long | 2 | Increased flexibility, lower hardness, higher elongation |
| Glycerin | Short | 3 | Higher cross-link density, increased rigidity and strength |
| Pentaerythritol | Short | 4 | Very high cross-link density, producing very rigid and potentially brittle foams |
Impact on Resin Formulations, Including Unsaturated Polyester (B1180765) Resins and Radiation-Cured Resins
This compound is also a significant component in the formulation of various thermosetting resins.
Unsaturated Polyester Resins (UPRs): UPRs are synthesized by the condensation reaction of diols (glycols) with a combination of saturated and unsaturated dicarboxylic acids or their anhydrides. researchgate.net Propylene glycols are among the most common diols used in UPR production. nih.gov The properties of the final cured resin are highly dependent on the type of glycol used. researchgate.netosti.gov
The integration of this compound into a UPR formulation, as compared to shorter glycols like monopropylene glycol (PG) or ethylene glycol (EG), generally imparts:
Increased Flexibility: The longer, more flexible aliphatic chain of this compound reduces the cross-link density of the cured polyester, leading to a less brittle and more flexible material. researchgate.net
Lower Viscosity in the Prepolymer Stage: While longer chains can sometimes increase viscosity, in the context of UPR prepolymers, the increased flexibility can lead to lower resin viscosity compared to resins made with more rigid glycols like neopentyl glycol (NPG) under certain conditions. osti.gov
Improved Impact Strength: The enhanced flexibility often translates to better impact resistance in the cured product. researchgate.net
Radiation-Cured Resins: In radiation-curing applications (UV/EB curing), formulations often include reactive diluents to reduce the high viscosity of oligomers and participate in the polymerization reaction upon exposure to radiation. researchgate.netperstorp.com Diacrylates of glycols, such as Tripropylene (B76144) Glycol Diacrylate (TPGDA), are widely used for this purpose. sfdchem.com
While direct research on this compound diacrylate is less common, based on the established role of similar glycol diacrylates, its incorporation into a radiation-cured resin would be expected to:
Act as a Reactive Diluent: Effectively reduce the viscosity of the formulation for better application and handling. researchgate.net
Enhance Flexibility: The tetra-propylene glycol backbone would impart significant flexibility to the cured film or coating, improving its ability to withstand bending and deformation without cracking. sfdchem.com
This compound in Functional Fluid Development
The distinct physical and chemical properties of this compound make it a valuable component in the formulation of various industrial functional fluids.
Performance as a Solvent and Coupling Agent in Industrial Formulations
This compound is utilized as a high-boiling, low-volatility solvent in numerous industrial applications. musechem.comacs.org Its larger molecular structure compared to MPG or DPG results in a lower vapor pressure, which is advantageous in formulations where solvent evaporation needs to be minimized. acs.org
A key function of this compound is its role as a coupling agent. boxa-solvents.com Many formulations, such as inks, cleaners, and coatings, contain both hydrophilic (water-soluble) and hydrophobic (oil-soluble) components that are not naturally miscible. This compound possesses an amphiphilic nature, meaning its structure has both polar (hydroxyl groups) and non-polar (polypropylene ether backbone) characteristics. This allows it to act as a bridge between immiscible substances, enabling the formation of stable, homogenous solutions. boxa-solvents.com Its excellent solvency for a wide range of organic materials further enhances this capability. musechem.com
Research on its Use in Liquid Desiccant Air Conditioning Systems
Liquid Desiccant Air Conditioning (LDAC) is an energy-efficient technology that uses a liquid desiccant to remove moisture from the air. purdue.edu Glycols are a class of organic compounds investigated for this purpose due to their hygroscopic nature. kaust.edu.sa
Research in this area has explored the suitability of various glycols, including this compound, as liquid desiccants. acs.orgkaust.edu.sa The performance of a desiccant is related to its ability to lower the vapor pressure of water when in solution. This compound's low volatility is a crucial property, as it reduces the loss of the desiccant into the air stream during operation. acs.org Studies have focused on measuring fundamental properties like vapor pressure, density, and viscosity of pure this compound and its aqueous solutions, as this data is essential for designing and simulating the performance of LDAC systems. acs.org Furthermore, research into mixed-solvent desiccants, which combine glycols with inorganic salts like magnesium chloride or calcium chloride, has been conducted to enhance dehumidification performance. researchgate.netresearchgate.netnih.gov These mixed systems aim to leverage the high hygroscopicity of salts while using the glycol to modify viscosity and other physical properties. researchgate.net
The table below compares properties of different glycols relevant to their use as liquid desiccants.
| Glycol | Typical Volatility | Hygroscopicity | Research Interest |
| Diethylene Glycol (DEG) | Higher | Good | Commonly studied kaust.edu.sa |
| Triethylene Glycol (TEG) | Moderate | Very Good | Widely used and studied kaust.edu.sa |
| This compound | Low | Good | Studied for its low volatility and physical properties acs.orgkaust.edu.sa |
| Lithium Chloride (aqueous) | Very Low (salt) | Excellent | Inorganic benchmark, studied for high performance nih.gov |
Evaluation as a Denaturing Agent and Toughness Enhancer in Material Science
The utility of glycols in polymer science is well-established, and research into individual glycol species continues to uncover specialized applications. While direct research specifically designating this compound as a denaturing agent is still an emerging field, the behavior of similar glycols, such as Dipropylene glycol (DPG), provides a strong precedent for this application. DPG is recognized as a denaturing glycol component that imparts toughness to unsaturated polyester resins. This function is critical in the manufacturing of high-performance composites and plastics, where durability and flexibility are paramount.
The role of a toughness enhancer is closely related to the function of a plasticizer. Propylene glycols, as a class of compounds, are utilized as plasticizers, which improve the flexibility and durability of plastics. nycu.edu.tw By integrating into the polymer matrix, these molecules increase the free volume and allow polymer chains to move more freely, thus reducing brittleness and enhancing toughness. Given its higher molecular weight and longer chain structure compared to DPG and Tripropylene glycol, this compound is theoretically positioned to be an effective toughness enhancer. Its larger size could offer a unique balance of properties, potentially leading to improved performance in specialized polymer formulations. Research in this area is focused on quantifying these effects and identifying the optimal applications for this compound in advanced materials.
| Property | Observed Effect in Analogous Glycols | Potential Implication for this compound |
| Denaturing | Modifies polymer structure to enhance specific properties. | Can be used to tailor the performance of resins and composites. |
| Toughness | Increases flexibility and durability of plastics. | Potential use as a specialized plasticizer in advanced materials. |
| Chain Length | Influences the degree of plasticizing effect and compatibility. | May offer unique performance benefits compared to shorter-chain glycols. |
Advanced Applications in Nanomaterials Synthesis and Catalysis (Drawing from Tripropylene Glycol Analogy)
Drawing parallels from the well-documented applications of Tripropylene glycol (TPG), the potential for this compound in advanced fields such as nanomaterial synthesis and catalysis is a subject of scientific interest. The structural similarities between these propylene glycol oligomers suggest that this compound could exhibit comparable functionalities, particularly in processes where polyols play a crucial role.
Role as a Reducing Agent in Nanoparticle Synthesis via Polyol Processes
The polyol process is a versatile and widely used method for synthesizing metallic nanoparticles. In this process, a polyol serves as both the solvent and the reducing agent. Research has demonstrated that Tripropylene glycol is an effective reducing agent in the synthesis of silver (Ag) nanoparticles. nycu.edu.twnih.gov
In a typical polyol synthesis, a metal salt precursor (e.g., silver nitrate) is dissolved in the glycol and heated. The glycol is oxidized, which in turn reduces the metal ions to their elemental state, leading to the nucleation and growth of nanoparticles. Studies using TPG have successfully produced silver nanoparticles, with the reaction parameters influencing the final particle size. nycu.edu.twnih.gov For instance, silver nanoparticles as small as 34.4 nm have been achieved at a reaction temperature of 120 °C for 3 hours using TPG as the reducing agent. nycu.edu.tw
Given that this compound shares the same fundamental hydroxyl functional groups responsible for the reduction reaction, it is hypothesized that it can also function as a reducing agent in the polyol process. The higher boiling point and different viscosity of this compound compared to TPG could offer advantages in controlling reaction kinetics and nanoparticle morphology. These differing physical properties might allow for synthesis at higher temperatures or provide a different solvent environment, potentially leading to nanoparticles with unique sizes, shapes, and crystalline structures.
The following table summarizes experimental data for silver nanoparticle synthesis using Tripropylene glycol as a reducing agent, providing a basis for analogous future studies with this compound. nycu.edu.tw
| Parameter | Value |
| Reducing Agent | Tripropylene glycol |
| Metal Precursor | Silver Nitrate (AgNO₃) |
| Protective Agent | Poly(vinylpyrrolidone) (PVP) |
| Reaction Temperature | 120 °C |
| Reaction Time | 3 hours |
| Resulting Nanoparticle Size | 34.4 nm |
This established role of TPG provides a strong rationale for investigating this compound in similar applications, representing a promising avenue for future research in nanomaterial science.
Environmental Disposition and Sustainability of Tetrapropylene Glycol
Biodegradation and Environmental Fate Studies of Tetrapropylene Glycol
This compound is recognized as being inherently biodegradable, although it degrades at a slower rate compared to lower molecular weight propylene (B89431) glycols. goglycolpros.com It does not meet the criteria for being "readily biodegradable" as defined by the Organisation for Economic Co-operation and Development (OECD). goglycolpros.com Despite this, it is expected to ultimately break down in the environment. goglycolpros.com
Evaluation of Degradation Pathways and Rates in Aquatic and Terrestrial Environments
The biodegradation of this compound, as with other polypropylene (B1209903) glycols (PPGs), is influenced by environmental conditions. Aerobic environments are generally more conducive to its degradation.
In aquatic systems, the biodegradation of propylene glycols is primarily a microbial process. Studies on similar propylene glycol oligomers suggest that the aerobic degradation pathway likely involves the oxidation of the terminal alcohol groups to form aldehydes or ketones. researchgate.net For PPGs in general, aerobic biodegradation has been observed to occur without the shortening of the polymer chain. In terrestrial environments, soil microorganisms, including various strains of Pseudomonas, are capable of utilizing propylene glycols as a carbon and energy source. nih.govresearchgate.net The rate of biodegradation in soil can be influenced by factors such as temperature, nutrient availability, and the concentration of the glycol. researchgate.netcdc.gov Under anaerobic conditions, the degradation of propylene glycols is significantly slower and may proceed through different pathways, leading to the formation of acid and alcohol end products. cdc.govresearchgate.net
The following table summarizes the biodegradation half-lives for a series of propylene glycol substances from an OECD ready biodegradability test and a seawater biodegradability test.
| Compound | OECD Ready Biodegradability Test Half-Life (days) | Seawater Biodegradability Test Half-Life (days) |
| Propylene Glycol | Not specified | 13.6 |
| Dipropylene Glycol | Not specified | Not specified |
| Tripropylene (B76144) Glycol | Not specified | Not specified |
| This compound | Did not meet "readily biodegradable" criteria | Not specified |
| PPG 2000 | 3.8 | Not specified |
| PPG 2700 | 33.2 | 410 |
Data sourced from a study on the biodegradability relationships among propylene glycol substances. hwhenvironmental.com
Application of Fugacity Models for Predicting Environmental Distribution and Residence Times
Fugacity models are valuable tools for predicting the environmental partitioning and persistence of chemicals. A Level III fugacity model provides a steady-state, non-equilibrium assessment of a chemical's fate in a multi-compartment environment.
For this compound, a Level III fugacity model predicts its distribution and residence time based on its physicochemical properties and transformation rates in air, water, soil, and sediment. researchgate.net The model indicates that upon release, this compound will predominantly partition to the environmental compartment into which it is emitted, with subsequent distribution influenced by its high water solubility and low volatility. researchgate.net
The table below presents a summary of the Level III fugacity model predictions for this compound under different emission scenarios.
| Emission Scenario (1,000 kg/h ) | Predicted Distribution in Air (%) | Predicted Distribution in Water (%) | Predicted Distribution in Soil (%) | Predicted Distribution in Sediment (%) | Total Residence Time (days) |
| Air | 0.1 | 48.9 | 50.9 | 0.1 | 45 |
| Water | 0.0 | 99.8 | 0.1 | 0.1 | 30 |
| Soil | 0.0 | 49.3 | 50.6 | 0.0 | 38 |
This data is derived from a study on the distribution, fate, and effects of propylene glycol substances in the environment. researchgate.net
Waste Management and Disposal Research for this compound-Containing Streams
The management of industrial waste streams containing glycols, including this compound, is subject to environmental regulations that generally prohibit their direct discharge into wastewater or stormwater systems. harvard.edu Research and established practices focus on treatment, recycling, and proper disposal methods.
Several technologies are employed for the treatment of glycol-containing wastewater. Biological treatment methods, such as activated sludge processes, have been shown to be effective in removing propylene glycols from wastewater. epa.govresearchgate.net These systems utilize microorganisms to biodegrade the organic compounds. Physical and chemical treatment methods are also utilized. Distillation can be an effective means of separating and recovering glycols from aqueous solutions, although it can be energy-intensive. vsep.com Membrane filtration has also been investigated as a method to treat glycol-based fluids, with the objective of recovering the glycol for reuse. vsep.com Other treatment approaches for glycol production wastewater include coagulation and advanced oxidation processes like ozonation.
For waste streams that cannot be treated or recycled, disposal at an approved hazardous waste facility is the recommended practice. hwhenvironmental.com Proper handling and disposal are crucial to prevent environmental contamination. goglycolpros.com The following table outlines common waste management options for glycol-containing streams.
| Waste Management Option | Description |
| Recycling | Methods like filtration, distillation, or chemical treatment can restore used glycol to a usable condition for reuse or resale. mcfenvironmental.com |
| Biological Treatment | Utilizes microorganisms in systems like activated sludge to biodegrade the glycol in wastewater. epa.gov |
| Incineration | High-temperature destruction of the waste stream, often used for concentrated or highly contaminated glycols. |
| Landfill | Disposal in a designated hazardous waste landfill, typically for solid or semi-solid glycol-containing waste. |
| Advanced Oxidation | Processes such as ozonation can be used to break down glycols in wastewater. |
Q & A
Q. What key physicochemical properties of TePG are critical for laboratory applications, and how are they measured accurately?
TePG’s vapor pressure, density, viscosity, and surface tension are essential for designing separation processes or solvent systems. These properties are measured using gravimetric analysis, viscometry, and tensiometry under controlled temperature and pressure conditions. For example, vapor pressure can be modeled using the Antoine equation, validated against experimental data from static or dynamic measurement systems .
Q. What standardized protocols exist for evaluating TePG’s solvent efficiency in aromatic hydrocarbon extraction?
Researchers typically use liquid-liquid equilibrium (LLE) experiments with model systems (e.g., toluene + n-heptane + TePG) to determine distribution coefficients and selectivity. Protocols involve comparing TePG’s performance against benchmarks like sulfolane or ethylene glycols, using gas chromatography for phase composition analysis .
Q. How should researchers assess TePG’s environmental impact and biodegradation pathways?
Standard OECD biodegradation tests (e.g., OECD 301F) are applied to evaluate aerobic degradation kinetics. Analytical methods like HPLC or GC-MS track TePG’s breakdown products, while ecotoxicity assays (e.g., Daphnia magna tests) assess acute toxicity. Environmental fate models incorporate log Kow and Henry’s law constants derived from experimental data .
Q. What analytical techniques ensure TePG’s purity and structural integrity in experimental studies?
Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy validate molecular structure. Purity is quantified via gas chromatography with flame ionization detection (GC-FID), while impurities like residual glycol oligomers are identified using high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How do researchers select thermodynamic models for phase equilibria studies involving TePG?
Model selection depends on system polarity and non-ideality. For nonpolar systems (e.g., TePG + alkanes), equations of state (e.g., Peng-Robinson) are preferred. For polar mixtures (e.g., TePG + water), activity models like NRTL or UNIFAC are more accurate. Validation requires comparing predicted vs. experimental vapor-liquid equilibrium (VLE) data, such as those from CAMPUS databases .
Q. What methodologies resolve contradictions between experimental TePG extraction data and literature reports?
Discrepancies in distribution coefficients or selectivity are addressed by re-evaluating experimental conditions (e.g., temperature, solvent-to-feed ratio) and applying statistical regression tools. For instance, nonlinear least-squares optimization can reconcile deviations in activity coefficients derived from VLE data .
Q. How can TePG be optimized for BTEX (benzene, toluene, ethylbenzene, xylene) extraction under varying process conditions?
Response surface methodology (RSM) identifies optimal parameters (e.g., temperature, TePG concentration). For example, a central composite design might reveal that 40–60°C maximizes toluene selectivity. Phase diagrams constructed from ternary LLE data guide solvent-to-feed ratio adjustments .
Q. What experimental designs compare TePG’s performance with novel solvents like ionic liquids or deep eutectic solvents?
Comparative studies use headspace gas chromatography to measure partition coefficients and molecular dynamics simulations to analyze solvent-aromatic interactions. Metrics include energy consumption (via process simulation tools like Aspen Plus) and solvent regeneration efficiency .
Q. How is TePG’s vapor pressure accurately modeled using predictive equations?
The Antoine equation parameters (A, B, C) are derived from experimental vapor pressure data across a temperature range (e.g., 300–400 K). Predictive accuracy is enhanced by incorporating Gibbs energy minimization principles or using group-contribution methods like UNIFAC for mixtures .
Q. What synthetic strategies modify TePG for specialized applications (e.g., frothing agents or polymer precursors)?
Etherification reactions (e.g., propylene oxide addition) produce derivatives like tetrapropylene glycol monomethyl ether. Characterization involves NMR for ether linkage confirmation and rheometry to assess viscosity changes. Applications in flotation processes require froth stability tests under industrial pH and salinity conditions .
Methodological Notes
- Data Analysis : Use tools like MATLAB or Python’s SciPy for regression analysis of phase equilibria data. Report uncertainties using error propagation methods .
- Experimental Reproducibility : Document solvent pretreatment (e.g., molecular sieves for dehydration) and calibrate instruments with certified reference materials .
- Literature Integration : Cross-reference findings with prior studies on glycol solvents using platforms like SciFinder or Reaxys to identify knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
